2-(2-Chloro-4-fluorophenyl)pyrrolidine
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Overview
Description
2-(2-Chloro-4-fluorophenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenyl)pyrrolidine typically involves the reaction of 2-chloro-4-fluoroaniline with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 2-chloro-4-fluoroaniline and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2-chloro-4-fluoroaniline is reacted with pyrrolidine at elevated temperatures, typically around 80-100°C, for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-(2-Chloro-4-fluorophenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in studies to understand its interaction with biological systems and its potential therapeutic effects.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)pyrrolidine: Lacks the fluorine atom, which can affect its reactivity and biological activity.
2-(4-Fluorophenyl)pyrrolidine: Lacks the chlorine atom, leading to different chemical properties.
2-(2-Bromo-4-fluorophenyl)pyrrolidine: Contains a bromine atom instead of chlorine, which can influence its reactivity.
Uniqueness
2-(2-Chloro-4-fluorophenyl)pyrrolidine is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and potential applications in various fields. The combination of these substituents can lead to unique interactions with biological targets and distinct chemical properties.
Biological Activity
2-(2-Chloro-4-fluorophenyl)pyrrolidine is a chiral compound that belongs to a class of pyrrolidine derivatives, which are noted for their diverse biological activities. The unique combination of chloro and fluoro substituents on the phenyl ring enhances its chemical properties and potential therapeutic applications. This article focuses on the biological activity of this compound, highlighting its pharmacological profiles, synthesis methods, and comparative studies with related compounds.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Where:
- C1 is the pyrrolidine ring.
- C2 is the 2-chloro-4-fluorophenyl substituent.
This structural configuration contributes to its lipophilicity and may influence its interaction with biological targets.
Pharmacological Profiles
Research indicates that pyrrolidine derivatives, including this compound, exhibit various biological activities such as:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of pyrrolidine have demonstrated effectiveness against pathogens like Escherichia coli and Staphylococcus aureus with varying Minimum Inhibitory Concentration (MIC) values .
- Anti-inflammatory Effects : Pyrrolidine derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Preliminary results suggest that certain derivatives exhibit potent COX-2 inhibition, comparable to established anti-inflammatory drugs .
- Antiparasitic Activity : Some studies have indicated potential antiparasitic effects against Trypanosoma cruzi and Leishmania donovani, suggesting that modifications in the pyrrolidine structure might enhance efficacy against these pathogens .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- N-Alkylation of Pyrrolidine : This method involves the reaction of pyrrolidine with appropriate halogenated phenyl compounds.
- Chiral Resolution Techniques : Given the chiral nature of the compound, specific methods are employed to ensure the production of desired enantiomers, enhancing biological activity.
Structural Analogues
Comparative studies with structurally similar compounds reveal insights into the biological activity of this compound:
Compound Name | Similarity | Unique Features |
---|---|---|
(R)-2-(2-Chlorophenyl)pyrrolidine | High | Lacks fluorine; may exhibit different biological activity. |
(S)-2-(2-Chlorophenyl)pyrrolidine | High | Enantiomer; potential differences in pharmacodynamics. |
(R)-2-(2-Chloro-4-methylphenyl)pyrrolidine | High | Contains methyl instead of fluorine; altered lipophilicity. |
(R)-2-(4-Chloro-2-fluorophenyl)pyrrolidine | High | Different substitution pattern on phenyl ring; potential variations in activity. |
These comparisons underscore the importance of substituent positions in determining biological activity and efficacy.
Case Studies
- Antibacterial Activity : A study evaluating various pyrrolidine derivatives demonstrated that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating effective inhibition .
- Anti-inflammatory Activity : In vitro assays revealed that this compound exhibited a notable reduction in COX-2 activity, suggesting a potential role in managing inflammatory conditions .
- Antiparasitic Efficacy : In vivo studies indicated that structural modifications in related compounds led to promising results against parasitic infections, highlighting the therapeutic potential of this class of compounds .
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 |
InChI Key |
JYBAJJGKBLTLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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